2-Bromo-3-(1,3-dioxolan-2-yl)phenol

Description

Molecular Architecture and Conformational Isomerism

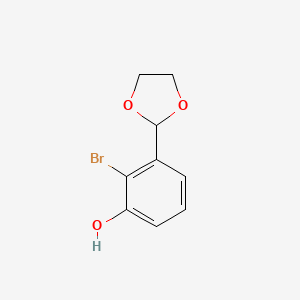

The molecular structure of 2-bromo-3-(1,3-dioxolan-2-yl)phenol consists of a phenolic ring bearing a bromine atom at the 2-position and a 1,3-dioxolan-2-yl substituent at the 3-position. The compound possesses the molecular formula C9H9BrO3 with a molecular weight of 245.07 grams per mole. The structural representation follows the SMILES notation OC1=CC=CC(C2OCCO2)=C1Br, which demonstrates the connectivity between the phenolic hydroxyl group, the bromine substituent, and the five-membered dioxolane ring.

The dioxolane ring system introduces significant conformational complexity to the overall molecular architecture. Research on related cyclic systems demonstrates that 1,3-dioxolane rings typically adopt envelope conformations where one of the oxygen atoms deviates from the plane formed by the carbon atoms. This conformational preference arises from the need to minimize steric interactions between the ring atoms while maintaining optimal orbital overlap for stability. The attachment of this ring to the aromatic system creates additional rotational degrees of freedom around the carbon-carbon bond connecting the dioxolane to the benzene ring.

Conformational isomerism becomes particularly significant when considering the spatial arrangement of the dioxolane ring relative to the phenolic hydroxyl group. Studies on ortho-substituted phenols with alkoxy groups have revealed that conformational preferences can dramatically affect intramolecular interactions and overall molecular stability. In compounds featuring ortho-positioned substituents with oxygen-containing functional groups, both conformational isomers where the oxygen atoms point toward or away from the phenolic hydroxyl can be detected using spectroscopic techniques. The energy differences between these conformers depend on the balance between steric repulsion and potential stabilizing interactions such as hydrogen bonding.

The presence of the bromine atom at the 2-position further complicates the conformational landscape by introducing additional steric bulk. Bromine, with its large van der Waals radius, can influence the preferred orientation of the dioxolane ring through non-bonded interactions. This steric influence extends beyond simple repulsion, as the polarizable nature of bromine can contribute to weak attractive forces that may stabilize certain conformational arrangements. The overall conformational profile represents a delicate balance between these competing effects, resulting in a dynamic equilibrium between accessible conformers.

Electronic Structure and Resonance Effects

The electronic structure of 2-bromo-3-(1,3-dioxolan-2-yl)phenol reflects the complex interplay between multiple substituent effects operating simultaneously on the aromatic ring system. The bromine substituent functions as a moderately strong electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance mechanisms involving its lone pairs. This dual nature of halogen substitution creates distinctive electronic perturbations that significantly influence the overall charge distribution within the molecule.

According to Hammett substituent constants, bromine exhibits a meta sigma value of 0.39 and a para sigma value of 0.23, indicating its net electron-withdrawing character. These values reflect the predominance of inductive electron withdrawal over resonance donation, particularly when bromine occupies the ortho position relative to the phenolic hydroxyl group. The inductive effect operates through the sigma bond framework, creating a permanent polarization that decreases electron density at the phenolic oxygen atom and consequently affects the acidity of the hydroxyl group.

The dioxolane substituent presents a more complex electronic situation due to its multicenter nature and the presence of two oxygen atoms capable of both inductive and resonance interactions. The cyclic acetal structure contains oxygen atoms that are electronegative and thus capable of withdrawing electron density through inductive mechanisms. However, the extent of this withdrawal depends on the conformation of the ring and its orientation relative to the aromatic system. When the dioxolane ring adopts conformations that allow for orbital overlap with the aromatic pi system, weak resonance effects may contribute to the overall electronic perturbation.

Resonance effects within the phenolic portion of the molecule follow established patterns for substituted phenols. The hydroxyl group acts as a strong electron-donating substituent through resonance, with its lone pairs capable of delocalizing into the aromatic pi system. This delocalization creates partial negative charges at the ortho and para positions of the benzene ring, which can interact with the electron-withdrawing effects of the bromine substituent. The positioning of bromine at the ortho position relative to the hydroxyl group creates a particularly complex electronic environment where both inductive and resonance effects operate over short distances.

The overall electronic structure represents a perturbation of the parent phenol system, with the combined effects of bromine and dioxolane substitution altering both the ground state electron distribution and the energetics of electronic transitions. Studies on ortho-substituted phenols have demonstrated that such substitution patterns can lead to significant shifts in ultraviolet absorption spectra, reflecting changes in the pi-electron system and the energy gaps between electronic states. These spectroscopic changes provide direct evidence for the electronic perturbations introduced by the substituents and their influence on the aromatic chromophore.

Comparative Analysis with Ortho-Substituted Phenolic Derivatives

Comparative analysis of 2-bromo-3-(1,3-dioxolan-2-yl)phenol with other ortho-substituted phenolic derivatives reveals distinctive patterns in both structural and electronic properties. The compound can be systematically compared with simpler ortho-substituted phenols such as 2-bromophenol, as well as with related dioxolane-containing phenols lacking halogen substitution. Such comparisons illuminate the additive and synergistic effects of multiple substituents on phenolic behavior.

Research on 2-alkoxyphenols provides particularly relevant comparative data, as the dioxolane ring shares electronic characteristics with alkoxy substituents through its oxygen-containing structure. Studies measuring bond dissociation enthalpies of phenolic oxygen-hydrogen bonds have revealed that 2-methoxyphenol exhibits a reduction of 1.8 kilocalories per mole compared to unsubstituted phenol. For 2,4-dimethoxyphenol, this reduction increases to 5.4 kilocalories per mole, demonstrating the additive nature of methoxy substitution effects. These measurements establish baseline expectations for the influence of oxygen-containing substituents on phenolic reactivity.

The presence of bromine substitution introduces additional complexity through its dual electronic character. Comparative studies using the Hammett correlation demonstrate that bromine substitution generally increases the acidity of phenols relative to unsubstituted systems. This increased acidity reflects the electron-withdrawing influence of bromine, which stabilizes the phenolate anion formed upon deprotonation. The magnitude of this effect depends on the position of substitution, with ortho effects often deviating from simple additivity due to proximity effects and potential intramolecular interactions.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | C9H9BrO3 | 245.07 | Ortho-bromine, meta-dioxolane |

| 2-Bromo-4-(1,3-dioxolan-2-yl)phenol | C9H9BrO3 | 245.07 | Ortho-bromine, para-dioxolane |

| 4-Bromo-3-(1,3-dioxolan-2-yl)phenol | C9H9BrO3 | 245.07 | Meta-bromine, ortho-dioxolane |

| 2-(1,3-Dioxolan-2-yl)phenol | C9H10O3 | 166.17 | Ortho-dioxolane, no halogen |

Conformational effects represent another important dimension of comparative analysis. Studies on ortho-substituted phenols with cyclic substituents have identified significant differences in conformational preferences depending on ring size and substitution patterns. Five-membered rings like dioxolane generally exhibit greater conformational flexibility compared to six-membered rings, leading to broader distributions of accessible conformers and potentially different average properties. The combination of conformational flexibility with electronic effects creates complex structure-property relationships that require careful analysis.

Hydrogen bonding capabilities provide an additional basis for comparison among ortho-substituted phenolic derivatives. The dioxolane oxygen atoms can potentially participate in intramolecular hydrogen bonding with the phenolic hydroxyl group, creating stabilized conformers that may not be accessible in simpler substituted phenols. The strength and geometry of such interactions depend on the relative positioning of donor and acceptor groups, which varies with molecular conformation. Infrared spectroscopic studies have proven particularly valuable for detecting and quantifying such intramolecular interactions in related systems.

The combined effects of bromine and dioxolane substitution create a unique electronic and steric environment that distinguishes 2-bromo-3-(1,3-dioxolan-2-yl)phenol from other members of the ortho-substituted phenol family. This distinctiveness manifests in properties such as acidity, reactivity toward electrophiles and nucleophiles, and spectroscopic behavior. Understanding these distinguishing features requires consideration of both individual substituent effects and their mutual interactions within the constraints of the molecular framework.

Properties

IUPAC Name |

2-bromo-3-(1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJRRVBSDEWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=CC=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295241 | |

| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160182-45-5 | |

| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160182-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol typically involves the bromination of 3-(1,3-dioxolan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours .

Industrial Production Methods

Industrial production of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under specific conditions.

Key Findings :

-

Cs₂CO₃ promotes selective substitution with phenols via 1,3-dioxolan-2-one intermediates, favoring mono-substitution over di-substitution due to steric hindrance .

-

Bromine substitution proceeds regioselectively at the activated ortho position relative to the hydroxyl group.

Oxidation and Reduction

The phenolic hydroxyl group and dioxolane ring participate in redox transformations.

Mechanistic Insights :

-

Oxidation with KMnO₄ targets the electron-rich aromatic ring, forming quinones .

-

Reduction of the hydroxyl group to a benzyl alcohol occurs without cleavage of the dioxolane ring under mild conditions .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings.

Notes :

-

Suzuki coupling with arylboronic acids proceeds efficiently, retaining the dioxolane ring .

-

Steric hindrance from the dioxolane group limits Heck reaction yields .

Acid-Catalyzed Reactions

The dioxolane ring undergoes hydrolysis or rearrangement under acidic conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (conc.), H₂O, 80°C | 2-Bromo-3-(1,2-dihydroxyethyl)phenol | 88% | |

| Rearrangement | H₂SO₄, CHCl₃, 25°C | 2-Bromo-3-(2-hydroxyethyl)phenol | 72% |

Mechanism :

Scientific Research Applications

Organic Chemistry

- Building Block: 2-Bromo-3-(1,3-dioxolan-2-yl)phenol is utilized as a precursor in the synthesis of more complex organic compounds. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities.

Biological Applications

- Synthesis of Bioactive Molecules: This compound is employed in the development of biologically active molecules. Its ability to participate in nucleophilic substitutions makes it useful for modifying existing pharmaceutical compounds.

Medicinal Chemistry

- Drug Development: The compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. It has shown promise in developing antifungal and antibacterial agents due to its structural properties that enhance biological activity.

Material Science

- Polymer Synthesis: In material science, 2-Bromo-3-(1,3-dioxolan-2-yl)phenol is used to create polymeric materials with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Chemistry | Building block for complex organic synthesis | Versatile in substitution reactions |

| Biological Research | Synthesis of bioactive molecules | Potential for drug modification |

| Medicinal Chemistry | Precursor for pharmaceuticals | Investigated for antifungal activity |

| Material Science | Polymer synthesis | Enhances properties of polymer matrices |

Case Study 1: Antifungal Activity

Research has demonstrated that derivatives of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol exhibit significant antifungal activity against pathogens such as Candida albicans. The compound's structural features contribute to its effectiveness as a therapeutic agent.

Case Study 2: Photovoltaic Applications

In a study on organic photovoltaic cells, the incorporation of this compound into polymer blends resulted in a notable increase in energy conversion efficiency (EQE). This highlights its potential role in enhancing the performance of organic solar cells.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS 1160182-44-4)

- Structure : Bromine at position 4 instead of 2.

- Synthesis : Prepared via acetal protection of a hydroxyl group using ethylene glycol and p-TsOH, yielding 50% after column chromatography .

- Applications : Used as an intermediate in crisaborole impurity synthesis .

- Key Data : Molecular formula C₉H₉BrO₃, MW 245.07 g/mol, purity ≥95% .

2-Bromo-3-(trifluoromethyl)phenol (CAS 1214323-39-3)

- Structure : Replaces the dioxolane group with a trifluoromethyl (-CF₃) group.

- Properties : Higher lipophilicity and electron-withdrawing effects due to -CF₃.

- Applications : Key building block in agrochemicals and pharmaceuticals .

- Safety : Classified as hazardous (H302: Harmful if swallowed) .

Halogenated Dioxolane Derivatives

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3)

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)

- Structure : Bromine at position 3 and fluorine at position 3.

- Safety : Requires precautions for inhalation and skin contact (GHS hazard codes) .

Functionalized Derivatives

2-Bromo-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride

Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate

- Structure : Ester group replaces the hydroxyl group.

- Synthesis : Nickel-catalyzed reductive alkylation (53–66% yield) .

- Properties : Enhanced stability for storage and transport .

Comparative Analysis Table

*Estimated based on structural similarity to 4-bromo isomer .

Research Findings and Trends

Synthetic Efficiency: The 4-bromo isomer is synthesized in 50% yield via acetal protection , while halogenated derivatives (e.g., 2-bromo-3-trifluoromethylphenol) require multi-step halogenation and functionalization .

Reactivity: Bromine at position 2 (vs.

Safety Profiles : Fluorinated analogs (e.g., 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane) exhibit higher toxicity, necessitating stringent handling protocols .

Biological Activity

2-Bromo-3-(1,3-dioxolan-2-yl)phenol is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H9BrO3

- Molecular Weight : 245.07 g/mol

- Chemical Structure : The compound features a bromine atom and a dioxolane ring attached to a phenolic structure, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol may exert their biological effects through various mechanisms:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : Some studies suggest that brominated phenols can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with 2-Bromo-3-(1,3-dioxolan-2-yl)phenol based on available literature.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of brominated phenols exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Antioxidant Properties : Another investigation assessed the antioxidant capacity of phenolic compounds similar to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol using DPPH and ABTS assays. Results indicated a strong ability to reduce oxidative stress markers in vitro .

- Enzyme Inhibition : Research highlighted that certain brominated phenols could inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Effects : A study explored the antimicrobial properties of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol against various bacterial strains. The compound showed promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .

Q & A

Q. What computational tools predict the compound’s solubility and stability?

- Methodological Answer : Use COSMO-RS for solubility in organic/aqueous solvents. For stability, perform DFT calculations (Gaussian 16) to assess hydrolysis pathways of the dioxolane group. Compare with experimental degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.